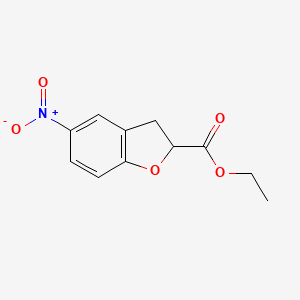

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate

Description

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate (CAS: 1110727-49-5) is a nitro-substituted dihydrobenzofuran derivative with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol . It is primarily utilized in research settings, with strict guidelines prohibiting human use. The compound is provided as a solution (25 µL, 10 mM) or solid, requiring storage at room temperature, -20°C, or -80°C (stable for 6 months under deep freezing). Its purity exceeds 98%, validated by COA and SDS documentation . Key hazards include skin/eye irritation and respiratory discomfort (H315, H319, H335), necessitating precautions like protective equipment and proper ventilation .

Properties

IUPAC Name |

ethyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-5,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAALXFOGNROGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields the desired compound with good purity and yield . The process involves a series of steps, including etherification and cyclization, to form the benzofuran ring structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The benzofuran ring can undergo oxidation reactions to form different derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate.

Substitution: Various substituted benzofuran derivatives.

Oxidation: Oxidized benzofuran compounds with different functional groups.

Scientific Research Applications

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.

Biology: Studied for its potential biological activities, including antibacterial and anti-tumor properties.

Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Halogen-Substituted Dihydrobenzofurans

Ethyl (S)-5-chloro-2-((S)-2-nitro-1-phenylallyl)-3-oxo-2,3-dihydrobenzofuran-2-carboxylate (144m)

- Molecular Features : Chlorine substituent at position 5, nitro group, and additional phenylallyl moiety.

- Synthesis: Prepared via GP 2 methodology (organocatalytic domino reactions), isolated via flash chromatography (n-pentane/EtOAc, 20:1) with 66% yield .

- Properties : Colorless oil; distinct IR peaks at 1738 cm⁻¹ (ester C=O) and 1531 cm⁻¹ (nitro group).

Ethyl (S)-5-fluoro-2-((S)-2-nitro-1-phenylallyl)-3-oxo-2,3-dihydrobenzofuran-2-carboxylate (144l)

Comparison :

- Synthetic Yields : Both halogenated derivatives exhibit moderate yields (60–66%), suggesting comparable synthetic feasibility to the target compound.

Amino-Substituted Analog

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate (CAS: 944447-73-8)

- Molecular Features: Amino group (-NH₂) replaces the nitro group (-NO₂).

- Electronic Properties: The amino group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This drastically alters solubility and reactivity; amino derivatives are typically more nucleophilic .

- Biological Implications: Nitro groups are often associated with antimicrobial activity (e.g., nitrofurans like nifurpyrimidine in ), while amino derivatives may serve as intermediates for pharmaceuticals.

Dichloro-Substituted Dihydrobenzofuran

Ethyl 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate

- Application : Used in Friedel-Crafts acylations to synthesize benzisoxazole carboxylic acids (e.g., Abbott Laboratories’ antihypertensive candidates) .

- Comparison: The dichloro substitution enhances halogen-directed reactivity (e.g., in electrophilic aromatic substitution), making this compound more versatile in synthetic pathways than the mono-nitro-substituted target.

Commercial Availability and Stability

- Storage : Requires an inert atmosphere and low temperatures (2–8°C) for stability, whereas halogenated derivatives (144m, 144l) are isolated as oils without explicit inert storage mandates .

Key Data Table

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Yield | Key Applications |

|---|---|---|---|---|---|

| Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate | -NO₂ | C₁₁H₁₁NO₅ | 237.21 | N/A | Research reagent |

| Compound 144m | -Cl, -NO₂ | C₂₀H₁₆ClNO₆ | 408.0854 | 66% | Organocatalytic synthesis |

| Compound 144l | -F, -NO₂ | C₂₀H₁₆FNO₆ | 408.0854 | 60% | Organocatalytic synthesis |

| Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate | -NH₂ | C₁₁H₁₃NO₃ | 207.23 | N/A | Pharmaceutical intermediates |

| Ethyl 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate | -Cl (×2) | C₁₁H₁₀Cl₂O₃ | 261.10 | N/A | Friedel-Crafts acylations |

Biological Activity

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been associated with anti-tumor , antibacterial , anti-inflammatory , and antioxidative properties . The presence of a nitro group in this compound enhances its reactivity and biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to:

- Inhibition of Cell Growth : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, contributing to its anticancer effects.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. Below is a summary table of its activity compared to other benzofuran derivatives:

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit the production of nitric oxide (NO) in macrophages, which is a key mediator in inflammatory responses. This activity suggests its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in PubMed evaluated the anticancer effects of several benzofuran derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation across various cancer types, including ovarian and breast cancers .

- Mechanistic Insights : Another research article highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism underlines its potential as a lead compound for developing new anticancer therapies .

- Antibacterial Properties : this compound has also shown antibacterial activity against several strains of bacteria. Its derivatives have been explored for their potential as novel antibacterial agents.

Q & A

Q. What are the key synthetic steps and characterization methods for Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate?

The synthesis typically involves a multi-step protocol starting with cyclization of hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., sodium carbonate). Critical parameters include temperature control, solvent selection (e.g., N-methylpyrrolidine), and reaction time optimization to maximize yield and purity . Post-synthesis characterization employs thin-layer chromatography (TLC) to monitor reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity and purity .

Q. What are the critical storage and handling precautions for this compound?

The compound should be stored under inert atmosphere at 2–8°C to prevent degradation. Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitization. Proper personal protective equipment (PPE), including gloves and fume hoods, is recommended during handling .

Q. How does the nitro group influence the compound’s electronic properties?

The nitro group is a strong electron-withdrawing substituent, which polarizes the benzofuran ring, enhancing reactivity in electrophilic substitutions and influencing interactions with biological targets. Computational studies (e.g., density functional theory) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.

- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) may enhance cyclization efficiency.

- Purification : Column chromatography or recrystallization minimizes side products. Contradictions in reported yields (e.g., 70–85% in similar benzofuran derivatives) may arise from varying nitro group positioning or steric hindrance .

Q. What methodologies resolve contradictions in reported biological activities?

For example, if antimicrobial assays show variability:

- Standardized assays : Use broth microdilution (CLSI guidelines) to measure minimum inhibitory concentrations (MICs).

- Structural analogs : Compare with halogen-substituted derivatives (e.g., bromo or fluoro) to isolate nitro group contributions. Evidence shows nitro derivatives exhibit stronger antimicrobial activity against E. coli and S. aureus than halogenated analogs .

- Purity validation : High-performance liquid chromatography (HPLC) ensures batch consistency .

Q. How do substitution patterns affect anticancer activity?

A comparative study of analogs reveals:

| Compound | Substituent | IC50 (Melanoma Cells) |

|---|---|---|

| Ethyl 5-nitro derivative | -NO₂ | 12.3 µM |

| Ethyl 5-bromo derivative | -Br | 25.7 µM |

| Ethyl 5-methoxy derivative | -OCH₃ | >50 µM |

The nitro group enhances apoptosis induction due to increased electrophilicity, facilitating DNA intercalation or enzyme inhibition .

Q. What advanced techniques elucidate binding mechanisms with biological targets?

- Molecular docking : Simulate interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Metabolic profiling : LC-MS/MS identifies metabolites in cell lines to assess bioactivation pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.